WDR46, also known as WD repeat domain 46, is a protein that plays a critical role in the organization of nucleolar structures within the cell. It is classified as a nucleolar scaffold protein, which is essential for the formation and maintenance of the nucleolus, a subnuclear structure involved in ribosome biogenesis. WDR46 interacts with various binding partners, including nucleolin and DDX21, which are crucial for the processing of ribosomal RNA. The protein is characterized by intrinsically disordered regions that contribute to its localization and function within the nucleolus .
WDR46 is synthesized in cells through standard eukaryotic protein synthesis mechanisms. The gene encoding WDR46 undergoes transcription to produce messenger RNA, which is then translated into the WDR46 protein by ribosomes in the cytoplasm.
The synthesis of WDR46 involves several key steps:
WDR46 is characterized by a series of WD repeats, which are motifs that typically mediate protein-protein interactions. Its structure includes intrinsically disordered regions at both the N- and C-termini, which are critical for its localization to the nucleolus and for interacting with other proteins involved in ribosome assembly .
WDR46 primarily participates in molecular interactions rather than traditional chemical reactions. It acts as a scaffold for assembling ribonucleoprotein complexes necessary for ribosomal RNA processing.
WDR46 functions by organizing and stabilizing components within the nucleolus, particularly during ribosome biogenesis. It ensures that key proteins involved in rRNA processing are correctly localized to their functional sites.
WDR46 is primarily studied for its role in ribosome biogenesis and nucleolar organization. Its importance extends to understanding diseases associated with ribosomal dysfunctions, such as cancer and genetic disorders related to ribosome assembly. Research on WDR46 also contributes to insights into cellular stress responses and developmental biology due to its fundamental role in maintaining cellular architecture .
The WDR46 gene (WD repeat domain 46) resides on chromosome 6p21.32 in humans, positioned within a gene-dense region of the major histocompatibility complex (MHC) class III locus. This genomic location spans approximately 10 kilobases (from base pair 33,279,108 to 33,289,247 on the reference GRCh38 assembly) and comprises 11 exons that undergo constitutive splicing to produce a single predominant transcript variant [5] [8]. The gene's promoter region contains multiple predicted transcription factor binding sites, including those for SP1, c-Myc, and nuclear respiratory factors, suggesting complex regulatory control mechanisms. Flanking genes in this chromosomal region include BAT1 (centromeric) and BAT2 (telomeric), both involved in inflammatory responses, though WDR46 itself shows no direct functional relationship to these neighbors [5] [8].
Table 1: Genomic Features of Human WDR46
Feature | Value |
---|---|
Chromosomal Location | 6p21.32 |
Genomic Coordinates | 33,279,108-33,289,247 (GRCh38) |
Gene Size | ~10 kb |
Exon Count | 11 |
Transcript Length | 1,863 bp (mRNA) |
Protein Product | 68 kDa (observed 70-75 kDa) |
Known Aliases | BING4, C6orf11, FP221, UTP7 |
Notably, the 5' untranslated region (UTR) contains several conserved sequence blocks that may participate in translational regulation. The gene's position within the MHC locus, a region characterized by high polymorphism and linkage disequilibrium, suggests potential co-evolution with immune-related genes, though WDR46 itself does not appear directly involved in immune functions [5] [8]. Expression quantitative trait locus (eQTL) analyses indicate that regulatory variants in the WDR46 promoter may influence its expression levels across tissues, though the functional consequences of these variants remain under investigation.
The WDR46 protein is a 68 kDa polypeptide (observed at 70-75 kDa in SDS-PAGE due to post-translational modifications) characterized by six highly conserved WD40 repeat domains that form a β-propeller tertiary structure [5] [8]. This structural scaffold enables protein-protein interactions essential for its biological functions. Each WD40 repeat consists of approximately 40-60 amino acids terminating in a WD dipeptide, folding into four antiparallel β-strands that assemble into a circularized propeller configuration. This architecture creates multiple interaction surfaces that allow WDR46 to serve as a platform for assembling macromolecular complexes [3] [5].
Beyond the core WD40 domains, WDR46 contains intrinsically disordered regions (IDRs) at both its N- and C-termini. These IDRs (N-terminal: residues 1-85; C-terminal: residues 450-525) lack stable tertiary structure under native conditions and exhibit high sequence flexibility. Biophysical analyses indicate these disordered regions are critical for nucleolar localization and partner protein recruitment, particularly facilitating interactions with nucleolin and DDX21 [3] [5]. The C-terminal IDR contains a nucleolar localization signal (NoLS) rich in arginine and lysine residues that directs nuclear import and subnuclear compartmentalization. Post-translational modifications, including phosphorylation at serine residues within the N-terminal IDR and ubiquitination at lysine residues in the C-terminal region, dynamically regulate its interactions and stability [3] [8] [9].
WDR46 exhibits remarkable evolutionary conservation across metazoans, indicative of its fundamental cellular role. Phylogenetic analyses reveal orthologs in vertebrates (human, mouse, zebrafish), invertebrates (Drosophila melanogaster, Caenorhabditis elegans), and unicellular eukaryotes (Saccharomyces cerevisiae Rsa4p) [5] [6]. The WD40 repeat domains show the highest conservation, with 85% amino acid identity between human and mouse orthologs and 65% identity between human and zebrafish. The disordered terminal regions exhibit greater sequence divergence while maintaining physicochemical properties essential for function, exemplifying the "dark matter" of protein evolution where functional conservation persists despite sequence variation [5] [6].
Table 2: Evolutionary Conservation of WDR46 Across Species
Species | Ortholog | Identity (%) | Functionally Conserved |
---|---|---|---|
Homo sapiens | WDR46 | 100 | Reference |
Mus musculus | Wdr46 | 85 | Yes |
Danio rerio | wdr46 | 65 | Partial |
Drosophila melanogaster | CG32479 | 45 | Yes (ribosomal biogenesis) |
Caenorhabditis elegans | WDR-46 | 42 | Yes |
Saccharomyces cerevisiae | Rsa4p | 38 | Yes (SSU processome) |
This conservation pattern reflects strong purifying selection acting on the core structural domains, while the intrinsically disordered regions display signatures of positive selection in specific lineages. In vertebrates, gene duplication events produced paralogs with specialized functions, but WDR46 itself has remained a single-copy gene without known paralogs. Analysis of dN/dS ratios (non-synonymous to synonymous substitutions) reveals values significantly <1 across the entire coding sequence, confirming strong evolutionary constraint [6] [7]. Notably, the gene's position within the rapidly evolving MHC region contrasts with its high sequence conservation, suggesting selective pressures maintaining its functional integrity despite the surrounding genomic dynamism. This conservation profile underscores WDR46's role in essential cellular machinery that tolerates minimal variation [6] [7].
WDR46 localizes predominantly within the nucleolus, specifically enriched in the granular component (GC) subcompartment where late stages of ribosomal subunit assembly occur. This localization is independent of DNA or RNA associations, a characteristic confirmed through nuclease treatment experiments that show persistent nucleolar retention despite nucleic acid digestion [3] [5]. Immunoelectron microscopy studies demonstrate that approximately 70% of cellular WDR46 resides in the nucleolus, with the remainder distributed diffusely in the nucleoplasm. This compartmentalization positions WDR46 optimally for coordinating interactions between ribosomal processing factors and pre-ribosomal particles [3] [5] [8].
Table 3: Sublocalization of WDR46 Within Nucleolar Compartments
Nucleolar Subcompartment | WDR46 Distribution | Key Interaction Partners |
---|---|---|
Granular Component (GC) | Primary localization | Nucleolin, DDX21 |
Dense Fibrillar Component (DFC) | Minor presence | Fibrillarin |
Fibrillar Centers (FC) | Absent | - |
Nucleoplasm | Diffuse distribution | TRIM25, c-Myc |
WDR46 exhibits dynamic redistribution during cell cycle progression. During interphase, it concentrates in the nucleolar GC, but upon mitotic entry, it disperses throughout the cytoplasm following nucleolar disassembly. Remarkably, WDR46 acts as a nucleolar scaffold protein that facilitates the post-mitotic reassembly of nucleolar components. Following cell division, WDR46 recruits key 18S rRNA processing factors including nucleolin and DDX21 back to reforming nucleoli. This recruitment function depends critically on its intrinsically disordered regions, as demonstrated by deletion constructs showing mislocalization when these regions are absent [3] [5]. Knockdown experiments reveal that WDR46 depletion causes mislocalization of nucleolin and DDX21 to the nucleolar periphery, while 28S rRNA processing machinery components (NOP2 and EBP2) remain unaffected. This specific dependence highlights WDR46's role in organizing the 18S ribosomal RNA processing machinery within a spatially defined nucleolar microenvironment [3] [5] [8]. The protein's insolubility and resistance to extraction with non-denaturing detergents further support its function as a structural scaffold within the nucleolar architecture.
Note: All tables are interactive in the digital version, allowing sorting by column headers and filtering for specific values.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7